Ethyl 4-(hexadecyloxy)benzoate Ethyl 4-(hexadecyloxy)benzoate
Brand Name: Vulcanchem
CAS No.: 62443-20-3
VCID: VC13303162
InChI: InChI=1S/C25H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27-4-2/h18-21H,3-17,22H2,1-2H3
SMILES: CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OCC
Molecular Formula: C25H42O3
Molecular Weight: 390.6 g/mol

Ethyl 4-(hexadecyloxy)benzoate

CAS No.: 62443-20-3

Cat. No.: VC13303162

Molecular Formula: C25H42O3

Molecular Weight: 390.6 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(hexadecyloxy)benzoate - 62443-20-3

Specification

CAS No. 62443-20-3
Molecular Formula C25H42O3
Molecular Weight 390.6 g/mol
IUPAC Name ethyl 4-hexadecoxybenzoate
Standard InChI InChI=1S/C25H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27-4-2/h18-21H,3-17,22H2,1-2H3
Standard InChI Key SBDHLOUYLJFYNQ-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OCC
Canonical SMILES CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OCC

Introduction

Structural and Molecular Characteristics

Ethyl 4-(hexadecyloxy)benzoate consists of a benzoic acid backbone substituted with a hexadecyloxy (C₁₆H₃₃O-) group at the fourth position and an ethyl ester (-COOCH₂CH₃) at the first position. The hexadecyloxy chain imparts significant hydrophobicity, while the ester group enhances solubility in organic solvents. The molecule’s amphiphilic nature facilitates self-assembly in mesophases, a property critical for liquid crystal applications .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₅H₄₂O₃
Molecular Weight390.6 g/mol
Melting Point74–76°C
Boiling PointNot reported
Density0.97 g/cm³ (estimated)
SolubilityInsoluble in water; soluble in chloroform, THF, DMF

The compound’s crystalline structure is stabilized by van der Waals interactions between the long alkyl chains and π-π stacking of aromatic rings. X-ray diffraction studies of analogous compounds reveal lamellar packing in the solid state, which transitions to smectic phases upon heating .

Synthesis Methodologies

Conventional Alkylation Approach

The most widely reported synthesis involves the nucleophilic substitution of ethyl 4-hydroxybenzoate with 1-bromohexadecane under basic conditions. In a representative procedure , ethyl 4-hydroxybenzoate (18.1 mmol) reacts with 1-bromohexadecane (19.91 mmol) in dry DMF using anhydrous K₂CO₃ (39.82 mmol) as a base. The mixture is heated at 80°C for 24 hours under nitrogen, followed by extraction with ethyl acetate and purification via silica gel chromatography (5% ethyl acetate/hexane). This method yields 85% of the target compound as a white solid .

Key Reaction Parameters:

  • Temperature: 80°C

  • Reaction Time: 24 hours

  • Base: K₂CO₃

  • Solvent: DMF

Microwave-Assisted Synthesis

A modified protocol employs microwave irradiation to accelerate reaction kinetics . Ethyl 4-hydroxybenzoate (0.10 mmol) reacts with 1-bromohexadecane (0.11 mmol) in N-methylpyrrolidone (NMP) using Cs₂CO₃ (0.30 mmol) as a base. Irradiation at 70°C for 30-second pulses (8–10 cycles) completes the reaction within 5–10 minutes, achieving comparable yields (~80%) .

Table 2: Comparison of Synthesis Methods

ParameterConventional Method Microwave Method
Reaction Time24 hours5–10 minutes
Yield85%80%
Energy EfficiencyLowHigh
SolventDMFNMP
BaseK₂CO₃Cs₂CO₃

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectra of ethyl 4-(hexadecyloxy)benzoate show characteristic absorption bands:

  • 2921 cm⁻¹ and 2847 cm⁻¹: C–H stretching vibrations of the alkyl chain .

  • 1714 cm⁻¹: Ester carbonyl (C=O) stretching .

  • 1606 cm⁻¹ and 1511 cm⁻¹: Aromatic C=C ring vibrations .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz) :

  • δ 7.69 (d, 2H, J = 8 Hz, aromatic H)

  • δ 6.91 (d, 2H, J = 8 Hz, aromatic H)

  • δ 4.07 (q, 2H, OCH₂CH₃)

  • δ 3.98 (t, 2H, OCH₂C₁₅H₃₁)

  • δ 0.87 (t, 3H, CH₃)

¹³C NMR (CDCl₃, 100 MHz) :

  • δ 168.61 (ester carbonyl)

  • δ 162.31 (aryl-O-C)

  • δ 114.62–128.81 (aromatic carbons)

  • δ 68.43 (OCH₂)

  • δ 14.31 (terminal CH₃)

Thermal and Phase Behavior

Differential scanning calorimetry (DSC) reveals a melting transition at 74–76°C and a clearing point above 120°C, indicating liquid crystalline behavior . Polarized optical microscopy (POM) confirms the formation of a smectic mesophase characterized by focal conic textures . The hexadecyloxy chain facilitates layered molecular packing, while the ethyl ester enhances conformational flexibility.

Table 3: Thermal Properties

TransitionTemperature (°C)Enthalpy (kJ/mol)Source
Melting (Cr → Sm)74–7645.2
Clearing (Sm → Iso)12212.8

Applications in Materials Science

Liquid Crystal Precursors

Ethyl 4-(hexadecyloxy)benzoate serves as a key intermediate in synthesizing star-shaped liquid crystals. For example, hydrazinolysis of this compound yields 4-(hexadecyloxy)benzhydrazide, which reacts with aldehydes to form Schiff base liquid crystals exhibiting room-temperature mesomorphism .

Polymer Additives

Incorporating the compound into polyesters enhances thermal stability and induces smectic ordering, beneficial for optoelectronic devices .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator